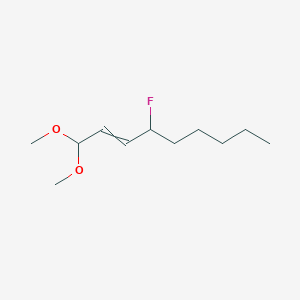
4-Fluoro-1,1-dimethoxynon-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1,1-dimethoxynon-2-ene is an organic compound with the molecular formula C11H21FO2. It is a fluorinated alkene, characterized by the presence of a fluorine atom and two methoxy groups attached to a nonene backbone.
Preparation Methods
The synthesis of 4-Fluoro-1,1-dimethoxynon-2-ene can be achieved through several methods. One common approach involves the selective fluorination of alkenes using electrophilic fluorinating agents such as Selectfluor. The reaction typically proceeds under mild conditions, often in the presence of a solvent like acetonitrile . Another method involves the electrochemical fluorination of organic substrates, which can be carried out in anhydrous hydrogen fluoride using nickel electrodes .
Chemical Reactions Analysis
4-Fluoro-1,1-dimethoxynon-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into fluorinated alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide
Scientific Research Applications
4-Fluoro-1,1-dimethoxynon-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated compounds are often explored for their enhanced metabolic stability and bioavailability, making them candidates for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Fluoro-1,1-dimethoxynon-2-ene involves its interaction with molecular targets through its fluorine atom. The fluorine atom can form strong bonds with various biological molecules, affecting their function. This interaction can lead to the inhibition of enzymes or alteration of cellular pathways, contributing to its biological effects .
Comparison with Similar Compounds
4-Fluoro-1,1-dimethoxynon-2-ene can be compared with other fluorinated alkenes, such as 4-Fluoro-1,2-dimethoxybenzene and 4-Fluoro-1,3-dioxolan-2-one. These compounds share similar fluorinated structures but differ in their specific functional groups and reactivity.
Properties
CAS No. |
195143-60-3 |
|---|---|
Molecular Formula |
C11H21FO2 |
Molecular Weight |
204.28 g/mol |
IUPAC Name |
4-fluoro-1,1-dimethoxynon-2-ene |
InChI |
InChI=1S/C11H21FO2/c1-4-5-6-7-10(12)8-9-11(13-2)14-3/h8-11H,4-7H2,1-3H3 |
InChI Key |
LAQVXUMFJLQACF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC(OC)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


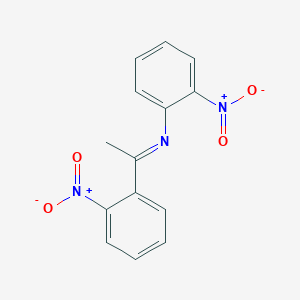
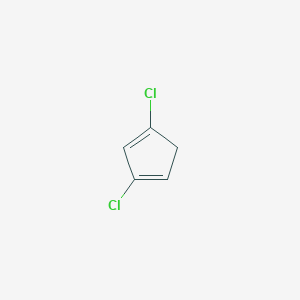
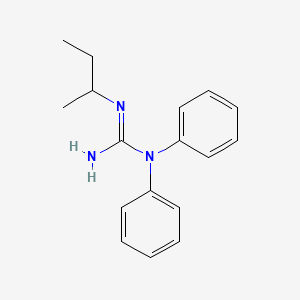
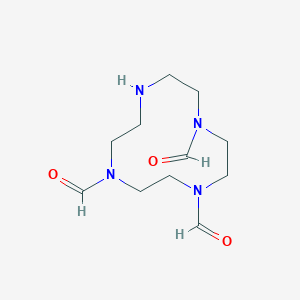
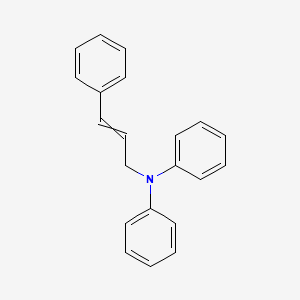
![3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine](/img/structure/B12565498.png)
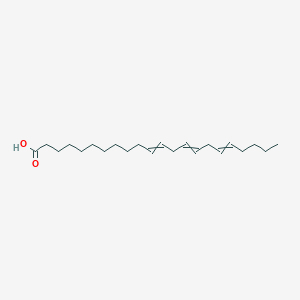
![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
![5-Amino-2-(2,4-dimethylphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B12565512.png)
![N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride](/img/structure/B12565515.png)
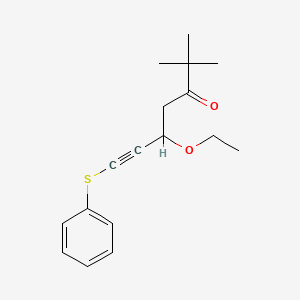
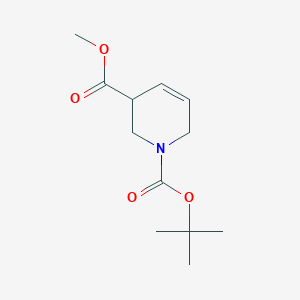
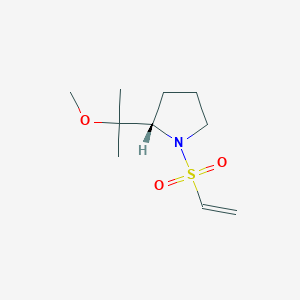
![2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-](/img/structure/B12565535.png)
